N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(2,5-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a structurally complex organic compound featuring a thiazole core substituted with a 4-methylphenyl group and an ethyl-linked ethanediamide moiety. The 2,5-dimethylphenyl group on the amide nitrogen introduces steric and electronic effects that influence solubility, stability, and reactivity. This compound shares structural motifs with pharmacologically active thiazole derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves multi-step reactions, including cyclization to form the thiazole ring and subsequent amidation.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-5-8-17(9-6-14)22-24-18(13-28-22)10-11-23-20(26)21(27)25-19-12-15(2)4-7-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUPAIOQPWXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl and oxalamide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and oxalamide groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|---|
| N'-(2,5-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide | C₂₂H₂₄N₃O₂S (estimated) | 406.5 (calculated) | Thiazole, ethanediamide, dimethylphenyl | Not reported |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | C₂₀H₂₁ClN₄OS | 408.92 | Thiazole, hydrazide, chloro substituent | 160–162 |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) | C₁₇H₁₉N₅O₂S₂ | 389.0 | Oxadiazole, thioether, amino-thiazole | 134–136 |
| N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) | C₁₈H₁₂N₄O₂S | 348.39 | Thiadiazole, isoxazole, benzamide | 160 |
Key Observations :
- Unlike 7f , which contains an oxadiazole-thioether linkage, the target compound’s thiazole-ethyl bridge may improve lipophilicity and membrane permeability.
- Compared to 6 , the absence of a thiadiazole ring and inclusion of a dimethylphenyl group could reduce aromatic stacking interactions but increase steric hindrance.
Reactivity Insights :
- The target compound’s ethanediamide group may undergo hydrolysis under acidic or basic conditions, similar to hydrazide derivatives in 9f .
- Its thiazole ring is less reactive toward electrophilic substitution compared to oxadiazole in 7f due to electron-withdrawing effects of the amide groups .
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Notable Trends:
Biological Activity
N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles various studies and findings related to its biological activity, including in vitro and in vivo assessments.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a thiazole ring, which is often associated with various biological activities. The presence of the dimethylphenyl and methylphenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anti-inflammatory and antimicrobial properties. Key findings from the literature are summarized below.
Anti-inflammatory Activity
- COX Inhibition : Studies have shown that derivatives containing thiazole rings exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance:
- Lipoxygenase (LOX) Inhibition : The compound's effect on LOX was also assessed; however, results indicated only weak to moderate inhibition (5.7%–31.4%), suggesting that LOX inhibition may not be a primary mechanism for its anti-inflammatory effects .
Case Studies
Several case studies have documented the biological activity of related compounds:
- In Vivo Efficacy : A derivative similar to the target compound was tested in mice models for its ability to combat Salmonella infections. Results showed a significant reduction in pathogen load following treatment with doses as low as 10 mg/kg .
- Structural Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the thiazole ring and substituents on the phenyl groups could enhance biological activity. For example, the presence of electron-donating groups like methoxy or dimethylamino groups at specific positions improved anti-inflammatory efficacy significantly .
Table 1: Biological Activity Summary of Thiazole Derivatives
| Compound Structure | COX-1 Inhibition (%) | COX-2 Inhibition (%) | LOX Inhibition (%) |
|---|---|---|---|
| Compound A | 65 | 65 | 31 |
| Compound B | 93 | 50 | 5 |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation and thiazole ring construction. For example:
- Coupling agents : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate amide bond formation under inert atmospheres .
- Temperature control : Reactions often require precise temperatures (e.g., 273 K for carbodiimide-mediated couplings) to prevent side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, with DMF enhancing reactivity in polar aprotic environments .
- Yield optimization : TLC monitoring and purification via column chromatography are critical to isolate the final product with >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate connectivity of the thiazole ring, ethanediamide backbone, and substituents (e.g., methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C₂₄H₂₆N₂O₂S) and detects isotopic patterns .
- X-ray Crystallography : Resolves bond lengths/angles and spatial arrangement, particularly for the thiazole and amide moieties .
- Purity assessment : HPLC with UV detection at λ = 254 nm ensures no residual starting materials .
Advanced Research Questions
Q. How can contradictory structural data from NMR and X-ray crystallography be resolved?
Discrepancies may arise from dynamic molecular behavior (e.g., rotational isomerism in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility in the ethanediamide linker or thiazole substituents .
- Density Functional Theory (DFT) : Computationally models energetically favorable conformers and compares with experimental data .
- Complementary techniques : Pair solid-state IR spectroscopy with solution-phase data to assess hydrogen-bonding interactions .
Q. What experimental designs are recommended for evaluating this compound’s bioactivity in neurological or oncological contexts?
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors linked to disease pathways .
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (neurological targets) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield or purity?
- Solvent screening : Test alternatives to DMF (e.g., acetonitrile) for better scalability and lower toxicity .
- Catalyst loading : Reduce carbodiimide agent use by 20–30% while maintaining coupling efficiency .
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce batch variability .
Q. What methodologies assess the environmental impact of this compound during disposal or lab use?
- Ecotoxicity studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
